molecular formula C14H14ClNO B2702449 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine CAS No. 53618-65-8

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine

Cat. No.: B2702449
CAS No.: 53618-65-8
M. Wt: 247.72
InChI Key: WVWZZVYSFUSLRK-UHFFFAOYSA-N
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Description

9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine is a chemical compound with the CAS Number: 53618-65-8 . It has a molecular weight of 247.72 . It is a powder in physical form .


Synthesis Analysis

The synthesis of this compound involves a reaction with phosphorus oxychloride (POCl3) at 0°C, followed by reflux . The starting materials include 2-Amino-5-methoxy-benzoic acid and cyclohexanone .


Molecular Structure Analysis

The molecular structure of this compound consists of three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 247.72 , and it is a powder in physical form . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Antiparasitic Properties

Research has shown that 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine derivatives possess significant antiparasitic properties. A study by Di Giorgio et al. (2003) found that these compounds, particularly when substituted at positions 7 and 9, exhibit strong in vitro antiparasitic effects against Leishmania infantum. The study suggested that DNA metabolism might be the primary target of these derivatives in Leishmania promastigotes, although other biochemical pathways such as protein and lipid metabolism are also affected. This suggests the potential for these compounds to be multitarget drugs (Di Giorgio et al., 2003).

RNA Hydrolysis

This compound derivatives have been utilized in the site-selective activation of RNA, leading to efficient RNA hydrolysis. Kuzuya et al. (2002) demonstrated that conjugating 9-amino-2-methoxy-6-nitroacridine with oligonucleotide enables site-selective RNA hydrolysis. This mechanism was further enhanced by the use of Lu(III) ion, providing a significant boost to RNA hydrolysis efficiency (Kuzuya et al., 2002).

Cholinesterase Inhibition

The potential use of this compound derivatives in treating neurodegenerative diseases like Alzheimer's has been explored. Korábečný et al. (2010) synthesized a cholinesterase inhibitor based on these derivatives, designed to interact with specific regions of human acetylcholinesterase and butyrylcholinesterase. While the compound exhibited weak inhibitory ability, it suggests a pathway for further exploration in Alzheimer's disease treatment (Korábečný et al., 2010).

Antitubercular Activities

There is evidence of the antitubercular activities of tetrahydroacridines, including 9-chloro-7-methoxy derivatives. Tripathi et al. (2006) synthesized a series of these derivatives, finding that most exhibited potent antitubercular activities against Mycobacterium tuberculosis strains, comparable to standard drugs (Tripathi et al., 2006).

Antidiabetic Potentials

The use of this compound derivatives in diabetes management has also been investigated. Abdel Megeed et al. (2017) synthesized new derivatives and tested their antidiabetic potentials in vivo using Wistar rats. The study showed significant improvements in glucose levels and liver function enzymes, suggesting their potential as antidiabetic agents (Abdel Megeed et al., 2017).

Future Directions

Future research may focus on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . It is also critical to investigate how acridine derivatives function in cancer treatment .

Properties

IUPAC Name

9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWZZVYSFUSLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCCC3=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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